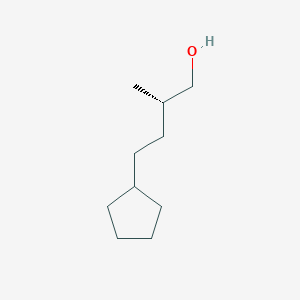
(2S)-4-Cyclopentyl-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Cyclopentyl-2-methylbutan-1-ol is a chiral alcohol that has gained significant attention in the field of organic chemistry due to its unique structural properties. This alcohol is also known as CPMB and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of (2S)-4-Cyclopentyl-2-methylbutan-1-ol is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. CPMB is also known to have a significant impact on the stereochemistry of the products obtained in chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-4-Cyclopentyl-2-methylbutan-1-ol. However, it is believed to have no significant effect on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2S)-4-Cyclopentyl-2-methylbutan-1-ol in lab experiments is its ability to act as a chiral auxiliary. CPMB is also readily available and relatively inexpensive. However, one of the major limitations of using this alcohol is its limited solubility in water, which can make it difficult to use in certain chemical reactions.
Direcciones Futuras
There are several future directions for the use of (2S)-4-Cyclopentyl-2-methylbutan-1-ol in scientific research. One of the most important directions is the synthesis of new chiral compounds using CPMB as a building block. CPMB can also be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of this alcohol and its potential applications in various fields of science.
Conclusion:
In conclusion, (2S)-4-Cyclopentyl-2-methylbutan-1-ol is a chiral alcohol that has gained significant attention in the field of organic chemistry. It is used as a chiral building block in the synthesis of various chiral compounds and is also used in the synthesis of pharmaceuticals and agrochemicals. Although there is limited information available on the biochemical and physiological effects of this alcohol, it is believed to have no significant effect on human health. Further research is needed to fully understand the potential applications of (2S)-4-Cyclopentyl-2-methylbutan-1-ol in various fields of science.
Métodos De Síntesis
The synthesis of (2S)-4-Cyclopentyl-2-methylbutan-1-ol can be achieved through several methods. One of the most common methods is the asymmetric synthesis method, which involves the use of chiral catalysts. The chiral catalysts used in this method include BINAP, TADDOL, and other similar catalysts. The asymmetric synthesis method is preferred due to its ability to produce high yields of enantiomerically pure (2S)-4-Cyclopentyl-2-methylbutan-1-ol.
Aplicaciones Científicas De Investigación
(2S)-4-Cyclopentyl-2-methylbutan-1-ol is used in various scientific research applications. One of the most important applications of this alcohol is in the field of organic chemistry. It is used as a chiral building block in the synthesis of various chiral compounds. CPMB is also used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
(2S)-4-cyclopentyl-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(8-11)6-7-10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKINACTJXODGL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2806226.png)
![(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B2806227.png)
![Tert-butyl 6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2806228.png)
![ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2806229.png)
![3-(Difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2806230.png)
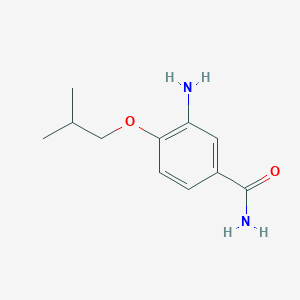
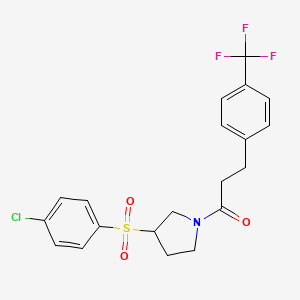
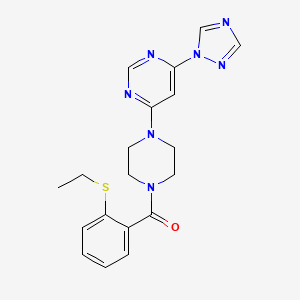
![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2806236.png)
![3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2806238.png)
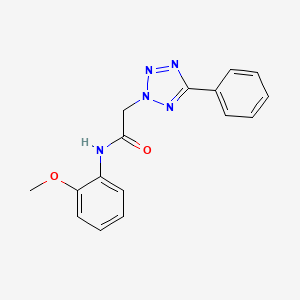
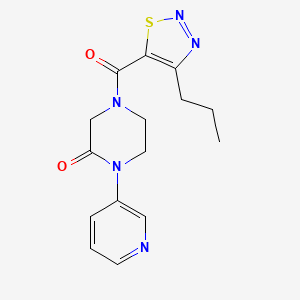

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)